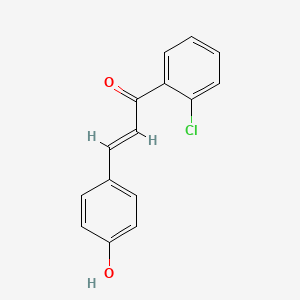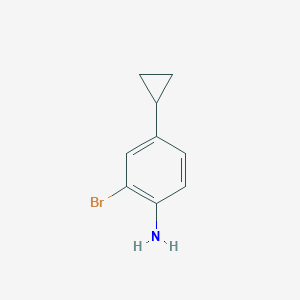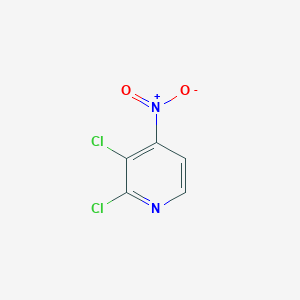
Benzyl 1-Boc-piperidine-3-carboxylate
Übersicht
Beschreibung
Benzyl 1-Boc-piperidine-3-carboxylate (CAS# 139985-95-8) is a useful research chemical . It is a carbonyl compound .
Synthesis Analysis
The synthesis of Benzyl 1-Boc-piperidine-3-carboxylate involves several steps. During the optimization of the reaction conditions in different solvents, 1 H-NMR analysis of the crude reaction mixture after 1 h showed the formation of an intermediate compound .Molecular Structure Analysis
The molecular structure of Benzyl 1-Boc-piperidine-3-carboxylate is represented by the formula C18H25NO4 . The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving Benzyl 1-Boc-piperidine-3-carboxylate are complex and involve several steps. For instance, it has been reported that the compound can be used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .Physical And Chemical Properties Analysis
Benzyl 1-Boc-piperidine-3-carboxylate is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Benzyl 1-Boc-piperidine-3-carboxylate is a key component in the design and synthesis of various pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Synthesis of Piperidine Derivatives
This compound plays a significant role in the synthesis of various piperidine derivatives . These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Development of Potential Drugs
The compound is used in the discovery and biological evaluation of potential drugs containing piperidine moiety . This is an important area of research in the pharmaceutical industry .
Synthesis of SIRT2 Inhibitors
Benzyl 1-Boc-piperidine-3-carboxylate can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .
Synthesis of Chiral Compounds
N-Boc-3-piperidinone, a derivative of Benzyl 1-Boc-piperidine-3-carboxylate, is useful in stereocontrolled synthesis of chiral compounds .
Research in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 1-Boc-piperidine-3-carboxylate, is an important task of modern organic chemistry .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzyl 1-Boc-piperidine-3-carboxylate is a complex organic compound that belongs to the piperidine chemical family Similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists .
Mode of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are known to interact with various biological targets .
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, indicating its potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.74 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
It has been used as a reactant for the synthesis of various compounds, suggesting its potential to induce a wide range of molecular and cellular effects .
Action Environment
It is recommended to be stored sealed in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.
Eigenschaften
IUPAC Name |
3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-Boc-piperidine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)
![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)
![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)

![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)



